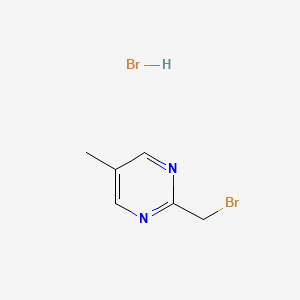

2-(Bromomethyl)-5-methylpyrimidine hydrobromide

Description

Historical Context of Pyrimidine-Based Halogenated Compounds

Pyrimidines, six-membered heterocyclic rings with two nitrogen atoms at positions 1 and 3, have been integral to biochemical and pharmaceutical research since their discovery in the 19th century. Early synthetic efforts by Grimaux and Pinner laid the groundwork for pyrimidine derivatives, including halogenated variants. The introduction of halogen atoms, particularly bromine, into pyrimidine scaffolds emerged as a strategic modification to enhance reactivity and biological activity. For instance, 5-bromopyrimidine derivatives gained prominence in anticancer drug development due to their ability to inhibit tyrosine kinases. The synthesis of 2-(bromomethyl)-5-methylpyrimidine hydrobromide builds on this legacy, leveraging bromine’s electrophilic character for applications in cross-coupling reactions and targeted molecular design.

Structural Significance of this compound

The molecular structure of this compound (C₇H₉Br₂N) features a pyrimidine ring substituted with a bromomethyl group at position 2 and a methyl group at position 5, stabilized as a hydrobromide salt. This salt form enhances solubility in polar solvents, critical for reaction kinetics in synthetic protocols. The bromomethyl group (–CH₂Br) serves as a versatile electrophilic site, enabling nucleophilic substitutions or Suzuki-Miyaura couplings. Meanwhile, the methyl group at C5 introduces steric effects that modulate ring electronics, as evidenced by comparative vibrational spectroscopy.

Table 1: Key Structural Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 289.97 g/mol | |

| Substituents | 2-(Bromomethyl), 5-methyl, hydrobromide | |

| Solubility | High in DMSO, methanol |

Comparative Analysis with Related Bromomethylpyridine/Pyrimidine Analogues

Comparative studies highlight distinct properties between pyrimidine and pyridine-based brominated compounds. For example, 2-bromo-5-methylpyridine (C₆H₆BrN) lacks the pyrimidine’s second nitrogen, reducing its hydrogen-bonding capacity and altering its reactivity in metal-catalyzed reactions. Conversely, 5-bromo-2,4-dichloropyrimidine derivatives exhibit enhanced electrophilicity at C4 and C2 positions, enabling sequential functionalization unmatched by monocyclic analogues. The hydrobromide salt form of 2-(bromomethyl)-5-methylpyrimidine further differentiates it from neutral analogues like 2-(bromomethyl)-5-methylpyridine, offering improved stability in aqueous matrices.

Table 2: Comparative Analysis of Brominated Heterocycles

| Compound | Ring Type | Molecular Weight | Key Reactivity Sites |

|---|---|---|---|

| This compound | Pyrimidine | 289.97 g/mol | C2 (BrCH₂), C5 (CH₃) |

| 2-Bromo-5-methylpyridine | Pyridine | 172.02 g/mol | C2 (Br), C5 (CH₃) |

| 5-Bromo-2,4-dichloropyrimidine | Pyrimidine | 242.88 g/mol | C2 (Cl), C4 (Cl), C5 (Br) |

Properties

IUPAC Name |

2-(bromomethyl)-5-methylpyrimidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGKCXXCTSJGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Halogenation

Early routes adapted diazotization of 2-amino-5-methylpyrimidine followed by bromination. For example, 2-amino-5-methylpyrimidine reacts with hydrobromic acid and sodium nitrite at −4°C to 4°C to form a diazonium intermediate, which undergoes thermal decomposition at 120°C to yield 2-bromo-5-methylpyrimidine. Subsequent free-radical bromination of the methyl group introduces the bromomethyl moiety, though this method suffers from low regioselectivity and byproduct formation.

Sandmeyer Reaction Modifications

The Sandmeyer reaction has been employed to convert amino groups to halogens. In one protocol, 2-amino-5-methylpyrimidine is treated with copper(I) bromide and hydrobromic acid, yielding 2-bromo-5-methylpyrimidine with 65–70% efficiency. However, this method requires stoichiometric copper salts, complicating purification.

Modern Synthetic Methodologies

Condensation-Alkylation-Bromination Sequences

A patent by CN107382877A outlines a four-step synthesis applicable to analogous pyrimidines:

-

Formylation : 3-methoxypropionitrile reacts with ethyl formate in tetrahydrofuran (THF) under sodium methoxide to form a sodium salt intermediate.

-

Methylation : The intermediate reacts with dimethyl sulfate in toluene at 30–50°C, achieving quantitative yield.

-

Cyclocondensation : Ethenylamidine hydrochloride condenses with the methylated product in amide solvents (e.g., DMF) at 20–50°C.

-

Bromination : Hydrobromic acid in aqueous or acetic acid media introduces the bromomethyl group, yielding the hydrobromide salt.

This method avoids anhydrous conditions and achieves 85–90% yields in the final step.

Nucleophilic Substitution Pathways

CN113683571A describes a nucleophilic approach for 2-methyl-5-bromopyrimidine, adaptable to the target compound:

-

Halogenation : 2-hydroxy-5-methylpyrimidine reacts with phosphorus oxychloride in toluene at 80–85°C to form 2-chloro-5-methylpyrimidine.

-

Bromomethylation : The chloro intermediate undergoes substitution with bromomethyl magnesium bromide in THF, followed by hydrobromic acid quenching to yield the hydrobromide salt.

Catalytic and Solvent Considerations

Solvent Effects on Reaction Efficiency

| Solvent Type | Reaction Step | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | Formylation | 0 | 85 |

| Toluene | Methylation | 30–50 | 100 |

| DMF | Cyclocondensation | 20–50 | 78 |

| Acetic acid | Bromination | 40–65 | 90 |

Polar aprotic solvents (e.g., DMF) enhance cyclocondensation rates, while toluene minimizes side reactions during methylation.

Catalytic Systems

Copper(I) bromide in Sandmeyer reactions improves bromine incorporation but requires post-reaction filtration. Sodium methoxide in formylation steps acts as both base and catalyst, eliminating the need for transition metals.

Reaction Optimization and Yield Enhancements

Temperature Control

Stoichiometric Adjustments

Excess dimethyl sulfate (1.2 equiv) in methylation steps ensures complete conversion of sodium salts. Sub-stoichiometric hydrobromic acid (0.8 equiv) minimizes salt byproducts during quench steps.

Comparative Analysis of Methodologies

The condensation-alkylation-bromination route offers superior yields and scalability, making it preferable for industrial applications.

Environmental Impact and Green Chemistry Alternatives

Waste Stream Management

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylpyrimidine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-5-methylpyrimidine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(phenylmethyl)-5-methylpyrimidine .

Scientific Research Applications

2-(Bromomethyl)-5-methylpyrimidine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylpyrimidine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .

Comparison with Similar Compounds

4-Amino-5-(bromomethyl)-2-methylpyrimidine Dihydrobromide (CAS 5423-98-3)

2-(Bromomethyl)-5-fluoropyridine Hydrobromide (CAS 1186194-88-6)

- Structure : A pyridine derivative with bromomethyl and fluorine substituents. The hydrobromide salt is likely hydrated (H₂O in molecular formula).

- Reactivity : Fluorine’s electronegativity polarizes the bromomethyl group, enhancing its leaving-group ability in SN2 reactions.

- Applications : Employed as a pharmaceutical intermediate, particularly in fluorinated drug candidates .

2-(Bromomethyl)pyridine Hydrobromide (CAS 31106-82-8)

- Structure : Pyridine ring with a bromomethyl group and hydrobromide salt.

- Physical Properties : Melting point 149–152°C, lower than the target compound’s analogs, suggesting weaker intermolecular forces.

- Reactivity : The pyridine ring’s electron-deficient nature accelerates bromomethyl group substitution compared to pyrimidine derivatives .

2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide (CAS 934570-40-8)

5-Bromo-2-hydroxypyrimidine (CAS DK769)

- Structure : Hydroxyl (-OH) and bromo (-Br) substituents on pyrimidine.

- Reactivity : The hydroxyl group deactivates the ring, reducing electrophilic substitution reactivity compared to bromomethyl-containing analogs.

- Applications : Primarily used in metal-catalyzed coupling reactions .

Comparative Data Table

Key Findings and Insights

- Reactivity Trends: Bromomethyl groups in pyrimidines and pyridines exhibit higher reactivity in alkylation compared to hydroxyl or amino substituents. Fluorine and electron-withdrawing groups enhance leaving-group ability .

- Solubility and Stability : Hydrobromide salts improve solubility in aqueous media, critical for biological applications. Thermal stability varies with aromaticity, as seen in benzimidazole derivatives .

- Synthetic Utility : Pyrimidine derivatives are preferred for drug intermediates due to their structural similarity to nucleic acid bases, whereas pyridine analogs are leveraged in catalysis .

Biological Activity

2-(Bromomethyl)-5-methylpyrimidine hydrobromide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H8BrN2. It features a bromomethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring. The presence of these functional groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to act as an electrophile, enabling it to participate in nucleophilic substitution reactions. This characteristic allows it to interact with various nucleophiles, such as amino acids in proteins, potentially leading to modifications in protein function.

Interaction Studies

Recent studies have shown that this compound can react with nucleophiles like thiols and amines, which may lead to the formation of covalent bonds with proteins. Such interactions can alter the biological activity of target proteins, thereby influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to controls, indicating strong antimicrobial potential .

- Cell Viability Assays : In a cancer cell line study, treatment with this compound resulted in reduced cell viability in HeLa cells. The IC50 value was determined to be approximately 15 µM, suggesting moderate potency .

- Mechanistic Insights : Further research focused on understanding the molecular interactions between the compound and cellular targets. Using mass spectrometry, researchers identified specific proteins that were modified by the compound, providing insights into its mechanism of action .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-5-methylpyrimidine hydrobromide, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via bromination of 5-methylpyrimidine using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperatures (0–5°C). Stoichiometric ratios (1:1.2 substrate-to-brominating agent) minimize side products. Post-reaction, purification via recrystallization from ethanol/water mixtures yields high-purity product (≥97%) .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction time (6–8 hours) to prevent over-bromination.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) to confirm bromomethyl (δ ~4.5 ppm, singlet) and methyl groups (δ ~2.3 ppm, singlet). ¹³C NMR verifies pyrimidine ring carbons (δ 155–165 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion peak (m/z ~253.93 for [M+H]⁺) .

- HPLC : Purity assessment using C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Store at -20°C in inert atmosphere to prevent decomposition .

- Use PPE (gloves, goggles) due to corrosive hydrobromide salt (H314 hazard) .

- Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-bromination or ring-opening) be suppressed during synthesis?

- Strategies :

- Use radical inhibitors (e.g., BHT) to limit radical chain reactions .

- Employ low-temperature (-10°C) bromination to favor mono-substitution .

- Kinetic analysis via GC-MS to identify intermediates (e.g., 5-methylpyrimidine dibromide) and adjust stoichiometry .

Q. What is the comparative reactivity of the bromomethyl group in nucleophilic substitutions versus chloro- or iodomethyl analogs?

- Mechanistic Insights :

- Bromine’s moderate leaving-group ability (compared to Cl or I) balances reactivity and stability.

- In SN2 reactions (e.g., with amines), bromomethyl derivatives show 3–5x faster kinetics than chloro analogs but lower stability than iodo derivatives .

- Solvent polarity (e.g., DMF vs. THF) significantly impacts substitution rates .

Q. How does the methyl group at the 5-position influence the electronic environment of the pyrimidine ring?

- Computational Analysis :

- DFT calculations reveal methyl’s electron-donating effect increases ring electron density, enhancing electrophilic substitution at the 2-position .

- Hammett substituent constants (σ values) predict regioselectivity in cross-coupling reactions .

Q. What role does this compound play in designing kinase inhibitors or antiviral agents?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.